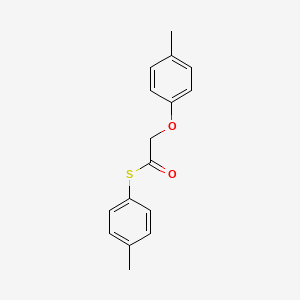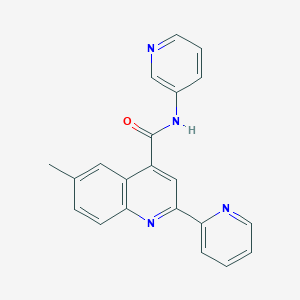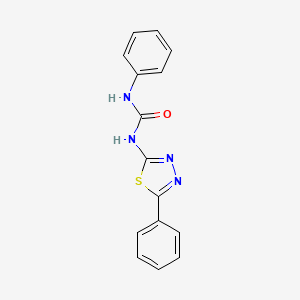![molecular formula C16H16O6 B5730708 methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)
methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a chemical compound commonly used in scientific research. It belongs to the class of coumarin derivatives and has various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of the compound, which can be used to monitor the binding interactions between the compound and the target molecule.
Biochemical and Physiological Effects:
Methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. It has also been shown to have antioxidant properties and can scavenge free radicals that can cause oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of using methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate in lab experiments is its high sensitivity as a fluorescent probe. It can detect binding interactions at low concentrations and has a high signal-to-noise ratio. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for the use of methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate in scientific research. One direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and reduced toxicity. Another direction is the application of this compound in the study of protein-protein interactions, which are important for understanding various biological processes. Finally, this compound could be used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
Methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a versatile compound with various applications in scientific research. Its high sensitivity as a fluorescent probe and its potential as a photosensitizer for photodynamic therapy make it a valuable tool for studying biological processes and developing new drugs. However, its potential toxicity must be carefully controlled to ensure accurate and reliable results in lab experiments.
合成法
The synthesis of methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with acetic anhydride and dimethylaminopyridine (DMAP) in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate and is typically refluxed for several hours. The resulting product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
Methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has various applications in scientific research. It is commonly used as a fluorescent probe to study the binding interactions of small molecules with proteins and nucleic acids. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
methyl 2-(7-acetyloxy-4,8-dimethyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-8-11-5-6-13(21-10(3)17)9(2)15(11)22-16(19)12(8)7-14(18)20-4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPEENAKSBQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-YL]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)